![molecular formula C26H27NO3 B2583281 (4Z)-2-Tert-butyl-4-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid CAS No. 380573-76-2](/img/structure/B2583281.png)
(4Z)-2-Tert-butyl-4-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4Z)-2-Tert-butyl-4-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid is a useful research compound. Its molecular formula is C26H27NO3 and its molecular weight is 401.506. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(4Z)-2-Tert-butyl-4-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid is a synthetic compound with potential biological activities that have garnered attention in recent pharmacological research. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse sources.
Chemical Structure
The compound features a complex structure characterized by an acridine core with substituents that are hypothesized to contribute to its biological activity. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions including condensation and functional group modifications. Various synthetic routes have been explored in the literature, leading to the optimization of yield and purity of the final product.
Anticancer Properties
Recent studies have indicated that derivatives of acridine compounds exhibit significant anticancer activity. For instance, a study demonstrated that related compounds had IC50 values indicating effective inhibition of cancer cell proliferation, particularly in breast and colon cancer cell lines. The following table summarizes the IC50 values for various analogs:
Compound | Cell Line | IC50 (µM) |
---|---|---|
(4Z)-2-Tert-butyl-4-(4-methoxyphenyl)methylidene-acridine | MCF-7 (Breast) | 15.2 ± 2.4 |
LoVo (Colon) | 18.7 ± 1.7 | |
MV4-11 (Leukemia) | 14 ± 6.4 |
These findings suggest that the compound may act through mechanisms involving apoptosis induction or cell cycle arrest.
The proposed mechanism involves the interaction with cellular pathways related to tumor suppression and apoptosis. Compounds similar to this compound have been shown to inhibit key proteins involved in cancer progression, such as checkpoint kinases (Chk1 and Chk2), which are crucial for DNA repair and cell cycle regulation .
Case Studies
In a notable case study, researchers investigated the effects of this compound on various cancer cell lines, comparing its efficacy against standard chemotherapeutic agents. The results indicated that while traditional treatments often led to resistance, this compound maintained its effectiveness across multiple treatment cycles.
Study Highlights:
- Patient Response : In vitro tests showed a marked reduction in cell viability in resistant cancer cell lines when exposed to the compound.
- Combination Therapy : When used in combination with established drugs like Doxorubicin, synergistic effects were observed, enhancing overall therapeutic efficacy.
Eigenschaften
IUPAC Name |
(4Z)-2-tert-butyl-4-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO3/c1-26(2,3)18-14-17(13-16-9-11-19(30-4)12-10-16)24-21(15-18)23(25(28)29)20-7-5-6-8-22(20)27-24/h5-13,18H,14-15H2,1-4H3,(H,28,29)/b17-13- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPWIIRKBBTHQT-LGMDPLHJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(=CC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1C/C(=C/C2=CC=C(C=C2)OC)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.